3-amino-1H-indazole-6-carboxylic Acid

Fragment-based drug discovery PDK1 kinase inhibition Ligand efficiency

Researchers developing kinase inhibitors often face synthetic dead-ends from incorrect regioisomeric indazole building blocks. 3-Amino-1H-indazole-6-carboxylic acid (CAS 871709-92-1) is the validated 6-carboxy hinge-binding fragment in clinical-stage inhibitors GSK2334470 (PDK1, IC50=10 nM) and SLV-2436 (MNK1/2, IC50=10.8/5.4 nM). • Orthogonal C3-NH₂ and C6-CO₂H handles enable sequential, protecting-group-minimal SAR library synthesis. • Batch-specific QC documentation (NMR, HPLC, GC) ensures reproducible results for publication and patent filing. • ≥96% purity; global shipping available.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 871709-92-1
Cat. No. B1281156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-indazole-6-carboxylic Acid
CAS871709-92-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NN=C2N
InChIInChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)
InChIKeyNECZTEQDOQLSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-indazole-6-carboxylic Acid: Dual-Functional Kinase Building Block


3-Amino-1H-indazole-6-carboxylic acid (CAS 871709-92-1) is a heterocyclic small molecule (MW 177.16, C₈H₇N₃O₂) belonging to the 3-aminoindazole class, a scaffold recognized as a privileged kinase hinge-binding motif [1]. It features two synthetically orthogonal functional groups: a 3-amino group that serves as a hydrogen-bond donor/acceptor for ATP-binding pocket engagement, and a 6-carboxylic acid that enables amide coupling or esterification for further elaboration [2]. The compound is commercially available from multiple suppliers at ≥95–96% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its primary documented utility is as a key synthetic intermediate in the preparation of potent, selective kinase inhibitors that have progressed to clinical evaluation [1][3].

3-Amino-1H-indazole-6-carboxylic Acid: Differentiation from Indazole Isomers


Although several regioisomeric 3-aminoindazole carboxylic acids share the same molecular formula (C₈H₇N₃O₂, MW 177.16), their substitution patterns produce functionally non-interchangeable building blocks. The 6-carboxylic acid isomer places the carboxyl group at the para-like position relative to the indazole N1–N2 axis, enabling a vector geometry that has been exploited in multiple clinical-stage kinase inhibitors (GSK2334470 for PDK1, SLV-2436 for MNK1/2) where the 3-amino-1H-indazol-6-yl fragment is elaborated at both the C3-amino and C6 positions [1]. The 5-carboxylic acid isomer (CAS 871709-84-1) positions the carboxyl meta-like, altering the exit vector and lacking documented precedent in advanced kinase inhibitor programs [2]. The des-amino analog 1H-indazole-6-carboxylic acid (CAS 704-91-6) lacks the critical C3-amino hinge-binding donor/acceptor motif essential for ATP-pocket anchoring [3]. Generic substitution without attention to regiochemistry therefore risks synthetic dead-ends, failed biological activity, or re-optimization costs that negate any procurement savings.

3-Amino-1H-indazole-6-carboxylic Acid: Head-to-Head Evidence vs. Analogs


3-Aminoindazole Core in Fragment-to-Lead PDK1 Optimization

In a fragment-based drug discovery (FBDD) campaign at GlaxoSmithKline, the 3-aminoindazole fragment (compound 8, structurally equivalent to the core of 3-amino-1H-indazole-6-carboxylic acid) was identified as a PDK1 hinge-binding hit with IC50 = 311 μM. Elaboration to aminopyrimidine-indazole compound 19 (incorporating the 3-aminoindazole scaffold) yielded IC50 = 0.37 μM — an approximately 840-fold improvement in potency while maintaining high ligand efficiency (LE) [1][2]. This demonstrates that the 3-aminoindazole core is not merely a passive scaffold but an active contributor to binding affinity that can be productively elaborated. By contrast, the 5-carboxylic acid isomer lacks any comparable published fragment-to-lead trajectory in PDK1 or related AGC kinase programs [3].

Fragment-based drug discovery PDK1 kinase inhibition Ligand efficiency

Clinical-Stage Kinase Inhibitors with the 3-Aminoindazole Scaffold

The 3-amino-1H-indazol-6-yl substructure — directly derivable from 3-amino-1H-indazole-6-carboxylic acid — is the core hinge-binding element in at least two distinct, highly potent kinase inhibitors: GSK2334470 (PDK1 IC50 = 10 nM; >500-fold selectivity over 93 other kinases including 13 AGC-family members) [1] and SLV-2436/SEL-201 (MNK1 IC50 = 10.8 nM; MNK2 IC50 = 5.4 nM; ATP-competitive) . Both compounds incorporate the 3-amino-1H-indazol-6-yl fragment coupled through the C6 position to a pyrimidine or pyridinone heterocycle. No clinical-stage kinase inhibitor has been reported using the 5-carboxylic acid or 7-carboxylic acid regioisomer as the core hinge-binding scaffold [2].

PDK1 inhibitor MNK1/MNK2 inhibitor Clinical candidate Kinase selectivity

Orthogonal Functionalization for Divergent Synthesis

3-Amino-1H-indazole-6-carboxylic acid (CAS 871709-92-1) presents two chemically distinct functional groups suitable for orthogonal derivatization: a nucleophilic aromatic amine at C3 and a carboxylic acid at C6. This enables sequential elaboration — e.g., amide coupling at C6 followed by Buchwald–Hartwig amination or reductive amination at C3 — without protecting group manipulation . The 5-carboxylic acid isomer (CAS 871709-84-1), despite sharing the same molecular weight (177.16) and purity specification (96%) [1], positions the carboxyl group at a different vector, altering the geometry of elaborated products. The des-amino analog 1H-indazole-6-carboxylic acid (CAS 704-91-6) lacks the C3-amino handle entirely, reducing the number of derivatizable positions from two to one and eliminating the hydrogen-bond donor/acceptor motif essential for kinase hinge binding .

Orthogonal functionalization Amide coupling Building block versatility Synthetic chemistry

Commercial Availability with Batch-Level QC Documentation

3-Amino-1H-indazole-6-carboxylic acid is stocked by multiple reputable chemical suppliers with documented purity specifications and batch-level quality control data. Bide Pharmatech offers 96% purity with NMR, HPLC, and GC batch certificates . Sigma-Aldrich (via Combi-Blocks) lists 95% purity with Certificates of Analysis (COA) available for each lot . Aladdin Scientific offers 96% purity at competitive pricing ($30.90/50 mg) . In contrast, 1H-indazole-6-carboxylic acid (CAS 704-91-6) is available from fewer suppliers and lacks C3-amino functionality, while 3-amino-1H-indazole-5-carboxylic acid — though commercially available at similar purity — lacks the documented medicinal chemistry precedent of the 6-carboxy isomer [1]. The availability of batch-specific QC documentation for the 6-carboxy isomer directly supports reproducibility in regulated or publication-bound synthesis workflows.

Quality control Batch reproducibility Commercial sourcing Procurement specification

3-Amino-1H-indazole-6-carboxylic Acid: Recommended Application Scenarios


Kinase Inhibitor Lead Generation by FBDD and SBDD

The 3-aminoindazole scaffold is validated as a fragment hit for PDK1 (IC50 = 311 μM) that can be elaborated to leadlike compounds with nanomolar potency (IC50 = 0.37 μM for compound 19) while maintaining high ligand efficiency [1]. Researchers initiating FBDD or SBDD campaigns targeting the ATP-binding pocket of kinases — particularly AGC-family members such as PDK1, MNK1/2, or Aurora kinases — should procure 3-amino-1H-indazole-6-carboxylic acid as a hinge-binding core that can be elaborated at the C6-carboxylic acid position via amide coupling. The 5-carboxy or des-amino analogs lack either the correct vector geometry or the essential C3-amino hinge-binding motif and are not suitable substitutes [2].

Synthesis of Clinical-Stage Kinase Inhibitor Analogs

Two clinical-stage kinase inhibitors — GSK2334470 (PDK1, IC50 = 10 nM) [3] and SLV-2436 (MNK1/2, IC50 = 10.8/5.4 nM) — incorporate the 3-amino-1H-indazol-6-yl fragment as their core hinge-binding element. Medicinal chemistry teams synthesizing analogs of these clinical compounds, or developing tool compounds for PDK1 or MNK pathway interrogation, require the 6-carboxylic acid building block as the key synthetic intermediate. The orthogonal amino and carboxylic acid handles permit systematic SAR exploration at both the hinge-binding region (C3) and the solvent-exposed or ribose-pocket region (C6). The documented kinase selectivity profiles of GSK2334470 (>500-fold over 93 kinases) provide a benchmark for analog quality assessment.

Divergent Library Synthesis for Kinase Selectivity Profiling

The presence of two chemically orthogonal functional groups (C3-NH₂ and C6-CO₂H) on 3-amino-1H-indazole-6-carboxylic acid enables sequential, protecting-group-minimal derivatization for parallel library synthesis [4]. This supports systematic exploration of kinase selectivity through diversification at both positions. Procurement of the 6-carboxy isomer is specifically warranted over the 5-carboxy isomer because the C6 vector has established precedent in selective kinase inhibitor design (GSK2334470, SLV-2436), whereas the C5 vector lacks comparable selectivity data across the kinome [2]. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers further supports reproducible library production for publication or patent filing .

Development of PROTACs and ADC Payloads

The dual functionality of 3-amino-1H-indazole-6-carboxylic acid — a kinase hinge-binding motif at C3 and a conjugatable carboxylic acid at C6 — maps directly to the design requirements of heterobifunctional degraders (PROTACs) and ADC payloads, where one functional handle must engage the protein target while the other serves as a linker attachment point [4]. The 6-carboxylic acid provides a para-like exit vector that projects toward solvent, an orientation compatible with linker conjugation without disrupting the hinge-binding interaction. The des-amino analog 1H-indazole-6-carboxylic acid cannot serve this purpose as it lacks the target-engaging C3-amino motif. While PROTAC/ADC applications are a class-level inference from the building block's functional group arrangement, they represent a forward-looking procurement rationale supported by the scaffold's established kinase-binding credentials [1][3].

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